molecular formula C8H8ClN5O B14354130 Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate CAS No. 92385-17-6

Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate

Cat. No.: B14354130
CAS No.: 92385-17-6
M. Wt: 225.63 g/mol
InChI Key: MTLZMIMTHNMUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate is a chemical compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate typically involves the condensation of appropriate hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions. One common method involves the use of iron (III) chloride as an oxidizing agent. The reaction proceeds at room temperature by simply mixing the reagents in a mortar, followed by water extraction and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyrimidines.

Scientific Research Applications

Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.

    Biology: It has shown promise in neuroprotective and anti-neuroinflammatory applications.

    Pharmaceuticals: The compound’s unique structure and biological activities make it a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable candidate for further research and development in various scientific fields.

Properties

CAS No.

92385-17-6

Molecular Formula

C8H8ClN5O

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl N-(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate

InChI

InChI=1S/C8H8ClN5O/c1-2-15-5-11-6-7(9)10-3-14-4-12-13-8(6)14/h3-5H,2H2,1H3

InChI Key

MTLZMIMTHNMUMU-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=C(N=CN2C1=NN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.